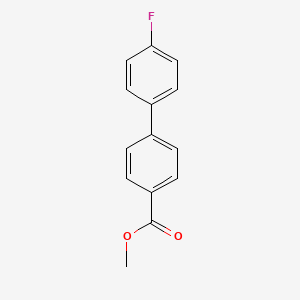

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

概述

描述

Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single carbon-carbon bond . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, where 4’-fluoro-1,1’-biphenyl-4-boronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Oxidation Reactions

The ester group undergoes oxidation to form 4'-fluoro-1,1'-biphenyl-4-carboxylic acid under strong oxidative conditions. Key reagents and outcomes:

| Reagent System | Conditions | Yield | Major Product | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6–8 hrs | 72% | 4'-Fluoro-biphenyl-4-carboxylic acid | |

| CrO₃ (AcOH/H₂O) | Reflux, 4 hrs | 68% | 4'-Fluoro-biphenyl-4-carboxylic acid |

Mechanistic Insight :

Oxidation proceeds via cleavage of the ester’s methoxy group, forming a carboxylic acid. Chromium-based oxidants show higher selectivity but require acidic conditions to avoid over-oxidation .

Reduction Reactions

The ester group is reduced to primary alcohols or aldehydes:

| Reagent System | Conditions | Yield | Major Product | Reference |

|---|---|---|---|---|

| LiAlH₄ (anhyd. Et₂O) | 0°C → RT, 2 hrs | 85% | 4'-Fluoro-biphenyl-4-methanol | |

| NaBH₄ (MeOH) | RT, 12 hrs | 42% | 4'-Fluoro-biphenyl-4-methanol | |

| DIBAL-H (toluene, -78°C) | 1 hr | 78% | 4'-Fluoro-biphenyl-4-aldehyde |

Critical Note :

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H selectively stops at the aldehyde stage.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4'-position participates in SNAr reactions with strong nucleophiles:

Key Factors :

- Electron-withdrawing ester group activates the fluoro-substituted ring for SNAr.

- Polar aprotic solvents (DMF, NMP) enhance reaction rates .

Cross-Coupling Reactions

The biphenyl core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Used to introduce aryl/heteroaryl groups at the 4-position:

Optimized Protocol :

Photoinduced Decarbonylation

Under UV light (254 nm), the ester undergoes decarbonylation:

| Conditions | Additives | Yield | Product | Reference |

|---|---|---|---|---|

| UV (benzene, O₂) | TBP (2.5 equiv) | 68% | Biphenyl derivatives |

Mechanism :

Radical intermediates form via hydrogen abstraction, leading to biphenyl products after SET (single-electron transfer) steps .

Anticancer Prodrug Development

Oxidation to the carboxylic acid followed by amide coupling yielded N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide , a COX-2 inhibitor with IC₅₀ = 0.8 μM .

Stability and Side Reactions

科学研究应用

Chemistry

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.

Biology

In biochemical research, this compound is utilized to study enzyme-substrate interactions and as a probe in assays that investigate metabolic pathways. It has been shown to activate specific receptors involved in metabolic regulation.

Medicine

The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Its potential therapeutic effects have been investigated in various studies, particularly concerning metabolic disorders and inflammation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with tailored properties for specific applications.

This compound exhibits significant biological activity:

In Vitro Studies:

Lower concentrations activate the FFA4 receptor (GPR120), leading to beneficial metabolic responses without significant cytotoxicity. Higher doses can result in adverse effects, indicating a dose-dependent relationship.

Animal Models:

Research has demonstrated that this compound improves metabolic profiles and reduces inflammation markers in animal models. Optimal dosing strategies are being explored to maximize efficacy while minimizing side effects.

Comparative Studies:

Studies comparing this compound with other biphenyl derivatives show that it has superior activity in modulating FFA4 signaling compared to analogs lacking fluorine or methyl substitutions.

Study 1: Activation of FFA4 Receptor

A study published in a peer-reviewed journal highlighted that this compound effectively activates the FFA4 receptor at low concentrations, promoting glucose uptake and reducing pro-inflammatory cytokine release from macrophages .

Study 2: Metabolic Effects in Animal Models

In a controlled animal study, administration of the compound led to improved glucose tolerance and reduced markers of inflammation. The findings suggest potential applications in treating metabolic syndrome .

Study 3: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound revealed several efficient methods for its production, enhancing its availability for further research and application .

作用机制

The mechanism of action of methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity . The molecular targets and pathways involved vary based on the specific biological system being studied .

相似化合物的比较

Similar Compounds

- 4’-fluoro-1,1’-biphenyl-4-carboxylic acid

- 4’-fluoro-1,1’-biphenyl-4-methanol

- 4’-fluoro-1,1’-biphenyl-4-aldehyde

Uniqueness

Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid, alcohol, or aldehyde counterparts . This reactivity allows for a broader range of synthetic applications and modifications .

生物活性

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its mechanisms of action, pharmacokinetics, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Chemical Formula : C₁₄H₁₁F O₂

- Molecular Weight : 232.24 g/mol

- Melting Point : Approximately 78–80 °C

The primary biological activity of this compound is attributed to its role as an agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120. The activation of this receptor is linked to several metabolic processes:

- Stimulation of GLP-1 Secretion : Enhances the secretion of glucagon-like peptide-1 from enteroendocrine cells, which plays a crucial role in glucose homeostasis.

- Increased Glucose Uptake : Promotes glucose uptake in adipocytes, contributing to improved insulin sensitivity.

- Anti-inflammatory Effects : Inhibits the release of pro-inflammatory mediators from macrophages, suggesting potential therapeutic benefits in inflammatory conditions.

Biochemical Pathways

The compound influences various biochemical pathways through its interaction with the FFA4 receptor:

| Pathway | Effect |

|---|---|

| Calcium Ion Mobilization | Enhances intracellular calcium levels |

| β-arrestin Recruitment | Recruits β-arrestin-1 and β-arrestin-2 |

| ERK Phosphorylation | Activates extracellular signal-regulated kinases (ERK) |

These effects indicate that this compound plays a significant role in modulating cellular signaling and metabolic responses.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits good bioavailability and effective distribution within biological systems. Its interaction with transporters facilitates its localization to target tissues where it can exert its biological effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that lower concentrations of the compound effectively activated FFA4, leading to beneficial metabolic responses without significant cytotoxicity. However, at higher doses, adverse effects were noted, indicating a dose-dependent relationship.

- Animal Models : Research utilizing animal models has shown that administration of this compound leads to improved metabolic profiles and reduced inflammation markers. Optimal dosing strategies were explored to maximize therapeutic efficacy while minimizing side effects.

- Comparative Studies : Comparative analyses with other biphenyl derivatives revealed that this compound has superior activity in modulating FFA4 signaling compared to its analogs lacking fluorine or methyl substitutions.

属性

IUPAC Name |

methyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJGXBVKOGLYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189159 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-87-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。